2,3-Dimethyl-6-(morpholin-4-ium-4-ylmethyl)chromen-4-one chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-(morpholin-4-ium-4-ylmethyl)chromen-4-one chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dimethylchromen-4-one, which can be obtained through the cyclization of appropriate precursors.
Morpholin-4-ium-4-ylmethyl Group Introduction: The morpholin-4-ium-4-ylmethyl group is introduced through a nucleophilic substitution reaction. This involves reacting 2,3-dimethylchromen-4-one with morpholine in the presence of a suitable catalyst and solvent.
Chloride Addition: The final step involves the addition of chloride to form the chloride salt of the compound. This can be achieved by reacting the intermediate product with hydrochloric acid or another chloride source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-(morpholin-4-ium-4-ylmethyl)chromen-4-one chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
2,3-Dimethyl-6-(morpholin-4-ium-4-ylmethyl)chromen-4-one chloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: It is employed in biological assays to investigate its effects on various biological pathways and cellular processes.
Medicine: The compound has potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-(morpholin-4-ium-4-ylmethyl)chromen-4-one chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A closely related compound with a similar structure but lacking the morpholin-4-ium-4-ylmethyl group.
Coumarin: A naturally occurring compound with a similar chromen-4-one core structure.
Flavonoids: A class of compounds with similar structural features and diverse biological activities.
Uniqueness
2,3-Dimethyl-6-(morpholin-4-ium-4-ylmethyl)chromen-4-one chloride is unique due to the presence of the morpholin-4-ium-4-ylmethyl group, which enhances its chemical stability, solubility, and potential biological activities compared to its analogs.
Properties
CAS No. |
100895-54-3 |
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Molecular Formula |
C16H20ClNO3 |
Molecular Weight |
309.79 g/mol |
IUPAC Name |
2,3-dimethyl-6-(morpholin-4-ylmethyl)chromen-4-one;hydrochloride |
InChI |
InChI=1S/C16H19NO3.ClH/c1-11-12(2)20-15-4-3-13(9-14(15)16(11)18)10-17-5-7-19-8-6-17;/h3-4,9H,5-8,10H2,1-2H3;1H |
InChI Key |
VYDKWJGTZPEKSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)CN3CCOCC3)C.Cl |
Origin of Product |
United States |
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